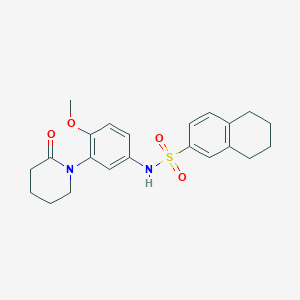![molecular formula C8H14Cl2N2OS B2773852 [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride CAS No. 37527-91-6](/img/structure/B2773852.png)
[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride: is a chemical compound with a complex structure that includes a sulfonimidoyl group attached to a phenyl ring, which is further connected to a methanamine group The compound is typically found in its dihydrochloride salt form, making it more stable and soluble in aqueous solutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride typically involves multiple steps, starting with the preparation of the sulfonimidoyl intermediate. This intermediate is then reacted with a phenyl derivative to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonimidoyl group, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonimidoyl group to a sulfonamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonimidoyl group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- [2-(Methylsulfonyl)phenyl]methanamine;dihydrochloride
- [2-(Ethylsulfonimidoyl)phenyl]methanamine;dihydrochloride
- [2-(Methylsulfonimidoyl)phenyl]ethanamine;dihydrochloride
Uniqueness: Compared to similar compounds, [2-(Methylsulfonimidoyl)phenyl]methanamine;dihydrochloride exhibits unique reactivity due to the presence of the sulfonimidoyl group. This group can undergo specific chemical transformations that are not possible with sulfonyl or other related groups. Additionally, the compound’s ability to form stable complexes with biological molecules sets it apart from its analogs.
Propiedades
IUPAC Name |
[2-(methylsulfonimidoyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS.2ClH/c1-12(10,11)8-5-3-2-4-7(8)6-9;;/h2-5,10H,6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDBKFKMMJEADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=CC=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-(4-chlorobenzoyl)-5-[(3-methylphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2773769.png)



![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2773774.png)

![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}cyclobutane-1-carboxylic acid](/img/structure/B2773779.png)

![N-(2-ethylphenyl)-6-[(oxan-4-yl)methoxy]pyridine-3-carboxamide](/img/structure/B2773782.png)
![Methyl 2-oxospiro[3.5]nonane-7-carboxylate](/img/structure/B2773783.png)
![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-cyclohexylacetamide](/img/structure/B2773784.png)

![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(3,5-dimethylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2773790.png)

